molecular formula C11H15NO3 B1319364 Tert-butyl 4-amino-3-hydroxybenzoate CAS No. 137066-33-2

Tert-butyl 4-amino-3-hydroxybenzoate

Cat. No.: B1319364
CAS No.: 137066-33-2
M. Wt: 209.24 g/mol
InChI Key: SBFQWHNQHIREJK-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3-hydroxybenzoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with amino and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-3-hydroxybenzoate typically involves the esterification of 4-amino-3-hydroxybenzoic acid with tert-butyl alcohol. One common method includes the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of solid acid catalysts or enzymatic methods could be explored to achieve a more sustainable and environmentally friendly process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxy group can be oxidized to a carbonyl group, forming a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoate derivatives, depending on the reagents used.

Scientific Research Applications

Tert-butyl 4-amino-3-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-hydroxybenzoate depends on its specific application. In the context of drug development, the compound may act as an inhibitor of specific enzymes, such as thymidylate synthase, which is involved in DNA synthesis. By inhibiting this enzyme, the compound can prevent the proliferation of cancer cells. The molecular targets and pathways involved would vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

    Tert-butyl 4-hydroxybenzoate: Similar structure but lacks the amino group.

    Tert-butyl 4-aminobenzoate: Similar structure but lacks the hydroxy group.

    Tert-butyl 3-amino-4-hydroxybenzoate: Similar structure with different positions of the amino and hydroxy groups.

Uniqueness: Tert-butyl 4-amino-3-hydroxybenzoate is unique due to the presence of both amino and hydroxy groups on the benzene ring, which allows for a diverse range of chemical reactions and potential applications. The combination of these functional groups provides a versatile platform for the synthesis of various derivatives with specific biological and chemical properties.

Properties

IUPAC Name

tert-butyl 4-amino-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFQWHNQHIREJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599835
Record name tert-Butyl 4-amino-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137066-33-2
Record name tert-Butyl 4-amino-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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